molecular formula C9H11N3OS B13297891 3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine

3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine

Cat. No.: B13297891
M. Wt: 209.27 g/mol
InChI Key: SIIIDTLWBVUVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds under mild heating conditions . Another approach involves the use of γ-bromodipnones with 2-aminothiazoles, which can yield the desired imidazo[2,1-B][1,3]thiazole system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, are likely applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine is unique due to its specific structural features that combine both imidazole and thiazole rings. This fusion imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

6-(azetidin-3-yloxymethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C9H11N3OS/c1-2-14-9-11-7(5-12(1)9)6-13-8-3-10-4-8/h1-2,5,8,10H,3-4,6H2

InChI Key

SIIIDTLWBVUVAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CN3C=CSC3=N2

Origin of Product

United States

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